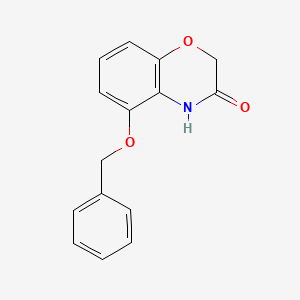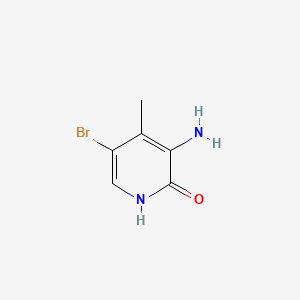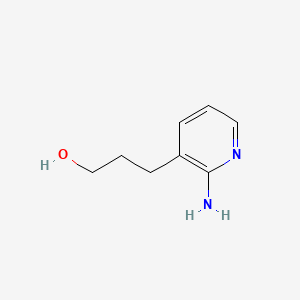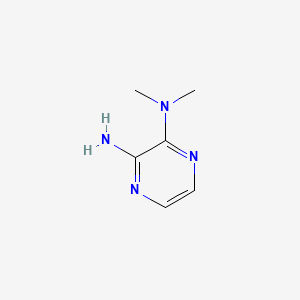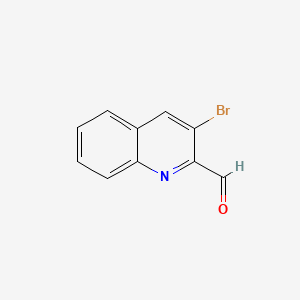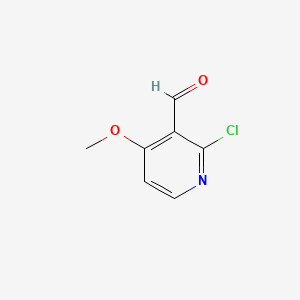
(17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic compound that belongs to the class of androstane derivatives This compound is characterized by the presence of an acetyl group labeled with carbon-13 isotopes, a benzoyloxy group, and an oxaandrostane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one involves multiple steps, starting from a suitable androstane precursor. The key steps include:
Introduction of the Acetyl Group: The acetyl group labeled with carbon-13 isotopes is introduced through an acetylation reaction using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Formation of the Benzoyloxy Group: The benzoyloxy group is introduced via an esterification reaction using benzoyl chloride and a suitable base.
Oxidation and Cyclization: The oxaandrostane backbone is formed through a series of oxidation and cyclization reactions, often involving reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted androstane derivatives with different functional groups.
Scientific Research Applications
(17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one has several scientific research applications, including:
Chemistry: Used as a labeled compound in tracer studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies of steroid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmacologically active steroids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for enzymes involved in steroid metabolism, influencing various biological processes. The labeled acetyl group allows for tracking and studying the compound’s distribution and metabolism in biological systems.
Comparison with Similar Compounds
Similar Compounds
(17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one: Unique due to its labeled acetyl group and specific functional groups.
(17β)-2-(Acetyl)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one: Similar structure but lacks the carbon-13 labeling.
(17β)-2-(Acetyl-13C2)-17-(hydroxy)-4-oxaandrost-5-en-3-one: Similar labeled acetyl group but different functional group at the 17th position.
Uniqueness
The uniqueness of this compound lies in its carbon-13 labeled acetyl group, which makes it valuable for tracer studies and research applications
Properties
CAS No. |
82938-00-9 |
|---|---|
Molecular Formula |
C27H32O5 |
Molecular Weight |
438.533 |
IUPAC Name |
[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate |
InChI |
InChI=1S/C27H32O5/c1-16(28)19-15-27(3)21-13-14-26(2)20(18(21)9-11-23(27)32-25(19)30)10-12-22(26)31-24(29)17-7-5-4-6-8-17/h4-8,11,18-22H,9-10,12-15H2,1-3H3/t18-,19?,20-,21-,22-,26-,27+/m0/s1/i1+1,16+1 |
InChI Key |
RNQBMXCMFMAZMY-NNFJFETISA-N |
SMILES |
CC(=O)C1CC2(C3CCC4(C(C3CC=C2OC1=O)CCC4OC(=O)C5=CC=CC=C5)C)C |
Synonyms |
(4aR,4bS,6aS,7S,9aS,9bS)-3-(Acetyl-13C2)-7-(benzoyloxy)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-4a,6a-dimethyl-cyclopenta[5,6]naphtho[2,1-b]pyran-2(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


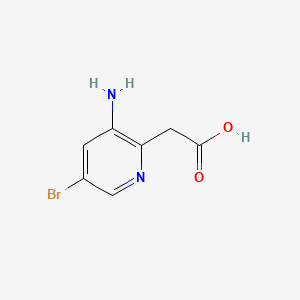
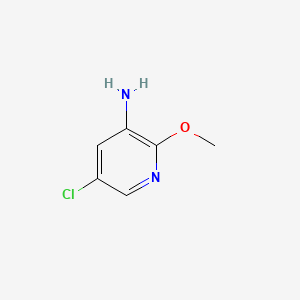
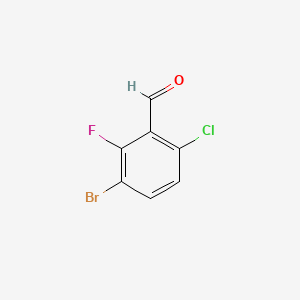
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)
![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)
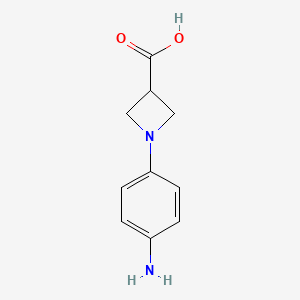
![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
